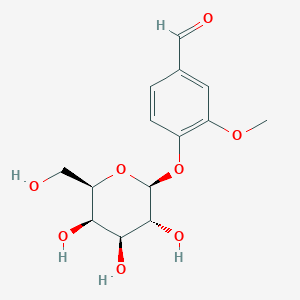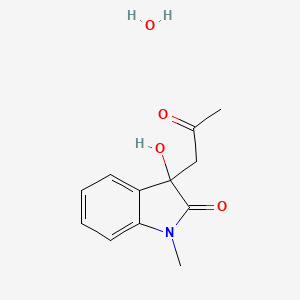
2,4,5,6-Tetrachloropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5,6-Tetrachloropyridine-3-carboxamide is a chlorinated heterocyclic compound It is a derivative of pyridine, where four chlorine atoms are substituted at the 2, 4, 5, and 6 positions, and a carboxamide group is attached at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6-Tetrachloropyridine-3-carboxamide typically involves the chlorination of pyridine derivatives. One common method includes the reaction of pyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available pyridine
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,5,6-Tetrachloropyridine-3-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the electron-deficient nature of the chlorinated pyridine ring, it readily undergoes nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of partially or fully dechlorinated pyridine derivatives.
Applications De Recherche Scientifique
2,4,5,6-Tetrachloropyridine-3-carboxamide has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Agrochemicals: Used in the development of herbicides and pesticides due to its bioactive properties.
Material Science: Investigated for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2,4,5,6-Tetrachloropyridine-3-carboxamide involves its interaction with specific molecular targets. The electron-deficient nature of the chlorinated pyridine ring makes it reactive towards nucleophiles, allowing it to form covalent bonds with biological molecules. This reactivity can disrupt normal cellular processes, leading to its bioactive effects. The exact molecular pathways and targets depend on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Pentachloropyridine: Another chlorinated pyridine derivative with five chlorine atoms.
2,3,5,6-Tetrachloropyridine: Similar structure but with different substitution pattern.
Dichloroanilines: Compounds with two chlorine atoms on an aniline ring, used in similar applications.
Uniqueness: 2,4,5,6-Tetrachloropyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Propriétés
IUPAC Name |
2,4,5,6-tetrachloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4N2O/c7-2-1(6(11)13)4(9)12-5(10)3(2)8/h(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPPRIROVCQLIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1Cl)Cl)Cl)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;7-(4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl)oxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2-oxochromen-4-olate](/img/structure/B7759672.png)








![2-[6-[[Amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;dihydrochloride](/img/structure/B7759739.png)


![sodium;4-[3-pyridin-2-yl-5-(4-sulfophenyl)-1,2,4-triazin-6-yl]benzenesulfonate;hydrate](/img/structure/B7759753.png)
